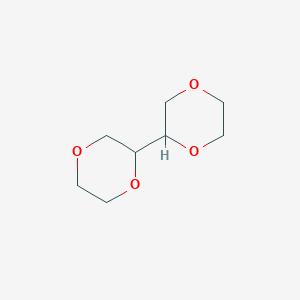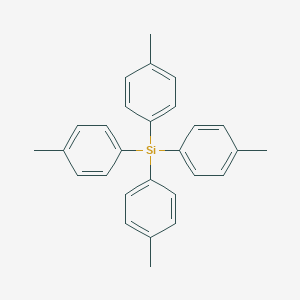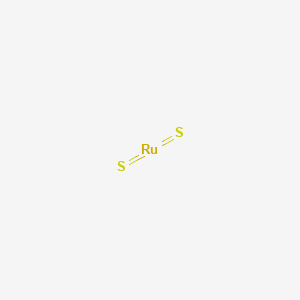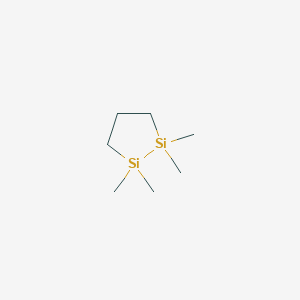
1,2-Disilacyclopentane, 1,1,2,2-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- is a type of disilacyclopentane . It is a silicon-containing polymer and has a molecular formula of C7H18Si2 .
Synthesis Analysis
The synthesis of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- involves anionic ring-opening polymerization . This process takes place with the aid of Me3SiM (M = Na, K, Li) as initiator . The polymerization of 1,2,2-trimethyl-1-phenyl-1,2-disilacyclopentane took place in THF at 0 - - 78°C . The initiators used were "Bu4NF, PhMe2SiK, and (PhMe2Si)iCu(CN)Li2 .Molecular Structure Analysis
The molecular structure of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- is characterized by a silicon-silicon bond . This Si-Si bond has analogous character and reactivity with a C = C bond, e.g., CJ-CJ or CJ-n conjugation, coordination to transition metals, and C-T complex formation .Chemical Reactions Analysis
The chemical reactions involving 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- include anionic ring-opening polymerization . This process involves the scission-recombination of Si-Si bonds . The propagating end is a silicon active species .Future Directions
The future directions in the study and application of 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- could involve further exploration of its polymerization process and the effects of different substituents on this process . Additionally, the potential applications of the resulting polymers could be a focus of future research.
properties
IUPAC Name |
1,1,2,2-tetramethyldisilolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si2/c1-8(2)6-5-7-9(8,3)4/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNOGYQYFENBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC[Si]1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341760 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
CAS RN |
15003-82-4 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

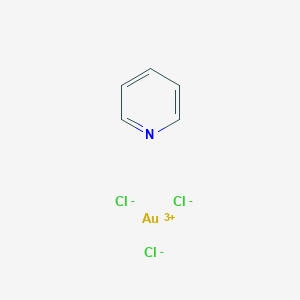
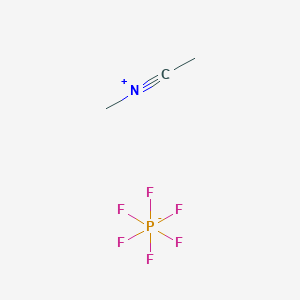


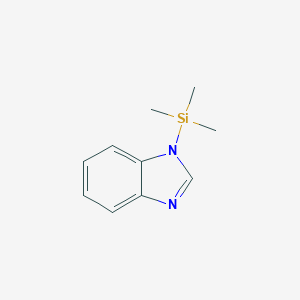


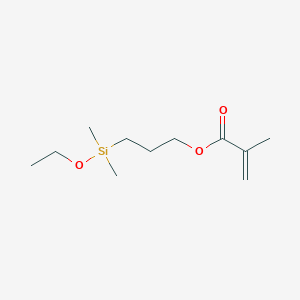
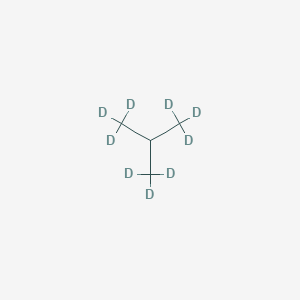
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

